molecular formula C13H23NO3 B8792641 1-Octyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 58505-91-2

1-Octyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B8792641
Key on ui cas rn: 58505-91-2
M. Wt: 241.33 g/mol
InChI Key: KTVSYQGGEIIOPJ-UHFFFAOYSA-N
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Patent
US08349215B2

Procedure details

129 g of octylamine, 130 g of itaconic acid and 61 g of monoethanolamine were used to obtain 303 g of N-octyl-5-oxopyrrolidine-3-carboxylic acid monoethanolammonium salt with
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
61 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14](O)=[O:15])=[CH2:12].C(CN)O>>[CH2:1]([N:9]1[C:14](=[O:15])[CH2:13][CH:11]([C:10]([OH:18])=[O:17])[CH2:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C(CCCCCCC)N
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Three
Name
Quantity
61 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N1CC(CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 303 g
YIELD: CALCULATEDPERCENTYIELD 125.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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